1,6-Diiodohexane
Overview
Description
1,6-Diiodohexane is an organic compound with the molecular formula C6H12I2. It is a dihalogenated alkane, specifically a diiodoalkane, where two iodine atoms are attached to the terminal carbons of a six-carbon chain. This compound is typically a clear, pale yellow liquid at room temperature and is known for its use in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1,6-Diiodohexane is primarily used as a precursor in the preparation of cationic tissue plasminogen activator (t-PA)-containing polyurethane surfaces . The primary target of this compound is the t-PA, a protein involved in the breakdown of blood clots.
Mode of Action
It is known to interact with its targets (t-pa) to enhance the efficiency of polymer/fullerene bulk heterojunction solar cells .
Biochemical Pathways
It is used in the synthesis of new macrocycles, having 2,4-dihydroxybenzophenone as a connecting unit .
Pharmacokinetics
It is known that the compound is immiscible with water , which may affect its bioavailability.
Result of Action
It is known to improve the power conversion efficiency of polymer/fullerene bulk heterojunction solar cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is light-sensitive and incompatible with oxidizing agents . These factors should be considered when using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diiodohexane can be synthesized through the iodination of 1,6-hexanediol. The process involves the reaction of 1,6-hexanediol with phosphoric anhydride and orthophosphoric acid, followed by the addition of potassium iodide. The mixture is heated at 100-120°C for several hours, resulting in the formation of this compound . The reaction can be summarized as follows:
C6H14O2+2KI+H3PO4→C6H12I2+2H2O+K3PO4
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of stabilizers such as copper chips is common to prevent decomposition and maintain the quality of the product .
Chemical Reactions Analysis
Types of Reactions
1,6-Diiodohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different functionalized hexane derivatives.
Reduction Reactions: The compound can be reduced to hexane using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions to form longer carbon chains or cyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base.
Major Products
Substitution: Formation of hexane derivatives with different functional groups (e.g., azidohexane, thiolhexane).
Reduction: Formation of hexane.
Coupling: Formation of longer aliphatic chains or cyclic compounds.
Scientific Research Applications
1,6-Diiodohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cationic tissue plasminogen activator (t-PA)-containing polyurethane surfaces.
Medicine: Investigated for its role in the development of drug delivery systems and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: Similar structure but with bromine atoms instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
1,6-Dichlorohexane: Contains chlorine atoms, which are even less reactive than bromine and iodine.
1,8-Diiodooctane: An eight-carbon chain with iodine atoms at the terminal positions, used in similar applications but with different physical properties due to the longer carbon chain.
Uniqueness
1,6-Diiodohexane is unique due to the high reactivity of the iodine atoms, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions, including substitution, reduction, and coupling, sets it apart from its brominated and chlorinated counterparts. Additionally, its applications in improving the efficiency of solar cells and in the preparation of advanced materials highlight its significance in both research and industry .
Properties
IUPAC Name |
1,6-diiodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMAARBRDAYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060865 | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-09-4 | |
Record name | 1,6-Diiodohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diiodohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1,6-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-diiodohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DIIODOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QL8HA5VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,6-Diiodohexane has the molecular formula C6H12I2 and a molecular weight of 337.94 g/mol. []
A: Yes, research has explored the vibrational spectra and molecular conformations of this compound, along with related compounds like 1,4-diiodobutane and 1,5-diiodopentane. [, ] This information provides insights into the molecule's structure and behavior.
A: Research indicates that this compound acts as a solvent additive in optimizing the performance of polymer solar cells. [, ] It influences the morphology of the active layer, impacting the efficiency of energy conversion. [, ]
A: Electrochemical reduction of this compound at carbon cathodes in dimethylformamide leads to the cleavage of carbon-iodine bonds. [] This process yields a mixture of products, including n-hexane, 1-hexene, 1,5-hexadiene, and cyclohexane, with n-dodecane also being a significant product. [] The reaction mechanism suggests the involvement of both radical and carbanion intermediates. []
A: While this compound itself is not the active material, its structure influences its role as a solvent additive. [] The iodine atoms and alkyl chain length affect its interaction with the polymer and fullerene components, ultimately influencing the morphology and performance of the solar cell. []
ANone: While specific SHE regulations for this compound are not explicitly mentioned in the provided research, the use of this compound, like any other chemical, necessitates adhering to standard safety protocols and regulations pertaining to handling, storage, and disposal.
A: Research suggests that certain PFIs, including dodecafluoro-1,6-diiodohexane (PFHxDI), exhibit estrogenic activities and can potentially disrupt neurodevelopment. [, ] Studies on mouse embryonic stem cells (mESCs) indicate that PFIs can interfere with triploblastic development and promote neurogenesis. [] Additionally, PFIs have been shown to influence the proliferation and differentiation of mESCs by regulating estrogen receptor signaling. []
A: Synchrotron wide- and small-angle X-ray scattering are powerful tools employed to investigate the impact of this compound on the morphology of polymer solar cell active layers. [] These techniques provide insights into the structural organization and arrangement of the polymer and fullerene components, crucial for understanding device performance. []
A: The choice of solvent and the solubility of this compound in that solvent significantly impacts the active layer morphology in organic solar cells. [, ] Research highlights that the interplay between the solubility of the polymer, fullerene, and this compound in the chosen solvent dictates the final film structure and device performance. [, ]
A: Yes, research explores various additives with different preferential solubility for the polymer and fullerene components in organic solar cells. [] For instance, 1-chloronaphthalene and 1,8-diiodooctane have been investigated as alternatives to this compound, offering different morphological control and influencing device efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.